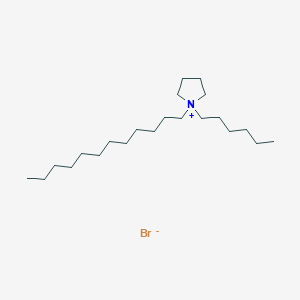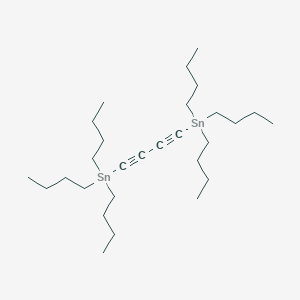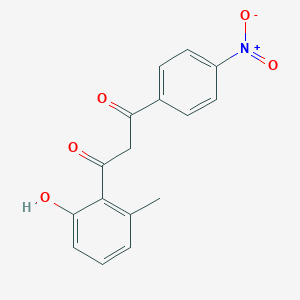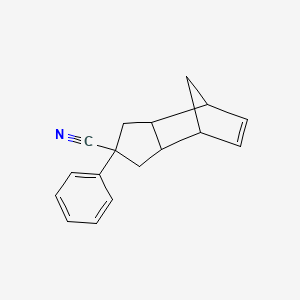![molecular formula C15H10Cl2N4O B14340316 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 104629-51-8](/img/structure/B14340316.png)
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic azo compound known for its vibrant color and potential applications in various fields. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyes, pigments, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds often involves large-scale batch or continuous processes. The key steps include precise control of temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of phenolic or quinonoid compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological molecules. The azo bond (N=N) can undergo reduction in vivo, leading to the formation of aromatic amines, which can interact with cellular components. These interactions may affect various molecular targets and pathways, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(2-Chlorophenyl)diazenyl]-1-naphthol: Another azo compound with similar structural features but different substituents.
Azo Violet: A well-known azo dye used as a pH indicator and in various industrial applications.
Uniqueness
4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of dichloro groups enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
104629-51-8 |
|---|---|
Molecular Formula |
C15H10Cl2N4O |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-6-7-12(17)13(8-10)19-20-14-9-18-21(15(14)22)11-4-2-1-3-5-11/h1-9,14H |
InChI Key |
VTDCNJKLRNOMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C=N2)N=NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)








![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
